5-[3-(4-bromo-1H-pyrazol-1-yl)phenyl]-2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole
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Overview
Description
5-[3-(4-bromo-1H-pyrazol-1-yl)phenyl]-2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetraazole is a complex organic compound characterized by its unique structural features, including a pyrazole ring, a benzodioxole moiety, and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-bromo-1H-pyrazol-1-yl)phenyl]-2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetraazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and benzodioxole intermediates, followed by their coupling and subsequent formation of the tetraazole ring. Common reagents used in these reactions include bromine, chlorinating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-bromo-1H-pyrazol-1-yl)phenyl]-2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.
Scientific Research Applications
5-[3-(4-bromo-1H-pyrazol-1-yl)phenyl]-2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetraazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[3-(4-bromo-1H-pyrazol-1-yl)phenyl]-2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetraazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Organochlorine compounds
Uniqueness
5-[3-(4-bromo-1H-pyrazol-1-yl)phenyl]-2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetraazole stands out due to its combination of a pyrazole ring, benzodioxole moiety, and tetraazole ring, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H12BrClN6O2 |
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Molecular Weight |
459.7 g/mol |
IUPAC Name |
5-[3-(4-bromopyrazol-1-yl)phenyl]-2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]tetrazole |
InChI |
InChI=1S/C18H12BrClN6O2/c19-13-7-21-25(9-13)14-3-1-2-11(4-14)18-22-24-26(23-18)8-12-5-16-17(6-15(12)20)28-10-27-16/h1-7,9H,8,10H2 |
InChI Key |
RACAKXLVAGJYSO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CN3N=C(N=N3)C4=CC(=CC=C4)N5C=C(C=N5)Br)Cl |
Origin of Product |
United States |
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